2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile
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Overview
Description
2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile is a chemical compound belonging to the benzofuran family, characterized by its fused benzene and furan rings
Mechanism of Action
Target of Action
Benzofuran compounds, which this molecule is a derivative of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure and functional groups present in the benzofuran derivative.
Biochemical Pathways
Benzofuran derivatives have been found to affect a variety of biochemical pathways due to their broad range of biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Benzofuran derivatives have been found to exhibit a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific effects would depend on the compound’s targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile typically involves the following steps:
Furan Ring Formation: The furan ring is constructed using methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Benzofuran Formation: The benzofuran core is formed through a cyclization reaction involving the fusion of the furan ring with a benzene ring.
Nitrile Introduction: The acetonitrile group is introduced through a nitrile substitution reaction, often using reagents like cyanide.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Primary amines.
Substitution Products: Various amides and amines.
Scientific Research Applications
2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile is compared with other similar compounds, such as:
2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine hydrobromide: This compound differs in the presence of an amine group instead of a nitrile group.
2-Methyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid: This compound contains a boronic acid group, which imparts different chemical properties.
Properties
CAS No. |
169828-12-0 |
---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
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